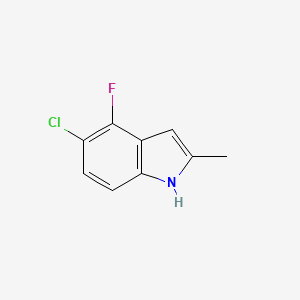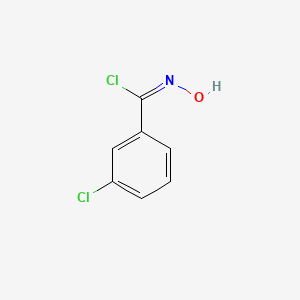
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated imidazole compound in the presence of a palladium catalyst.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the imidazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles like amines or thiols; reactions can be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or fluorophenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: It is used in the development of catalysts and as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The methanamine group can form hydrogen bonds with amino acid residues in the target proteins, stabilizing the compound-protein complex and modulating the biological activity.
類似化合物との比較
Similar Compounds
- (3-Ethyl-4-fluorophenyl)methanamine
- (4-Chloro-3-fluorophenyl)methanamine
- (3-Cyclopropyl-4-fluorophenyl)methanamine
Uniqueness
(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the imidazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. The imidazole ring provides a versatile scaffold for interactions with biological targets, while the fluorophenyl group enhances the compound’s stability and binding affinity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10FN3 |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
[5-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) |
InChIキー |
ACIHOYWINSVXCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


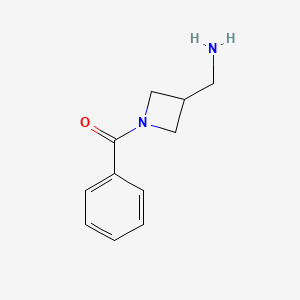
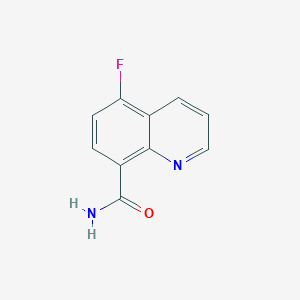

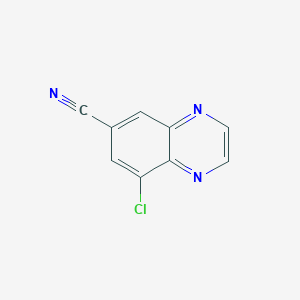
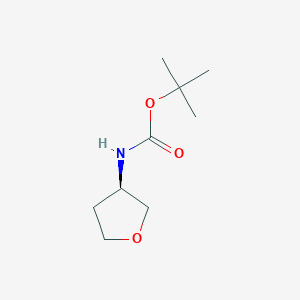

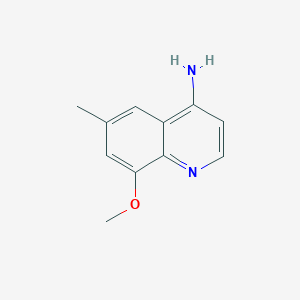


![[1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)

![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
